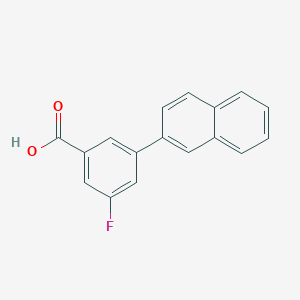

3-Fluoro-5-(naphthalen-2-yl)benzoic acid

Description

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a naphthalen-2-yl group at the 5-position.

Properties

IUPAC Name |

3-fluoro-5-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMDDRCHTGRNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690421 | |

| Record name | 3-Fluoro-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-17-8 | |

| Record name | 3-Fluoro-5-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(naphthalen-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to alcohol derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of carboxylate salts.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-5-(naphthalen-2-yl)benzoic acid serves as a key intermediate in the synthesis of various APIs. Its fluorinated nature enhances the pharmacokinetic properties of drugs, such as increased metabolic stability and improved binding affinity to biological targets.

Case Study:

A study demonstrated that compounds derived from this acid exhibited significant inhibition against certain cancer cell lines, indicating its potential as an anticancer agent. The fluorine substitution allows for better interaction with the target enzymes involved in cancer proliferation, enhancing efficacy .

Material Science

In material science, this compound is utilized in the synthesis of functional materials, including polymers and liquid crystals. The incorporation of fluorinated aromatic compounds often results in materials with enhanced thermal stability and hydrophobic properties.

Table 1: Comparison of Properties of Fluorinated vs Non-Fluorinated Compounds

| Property | Fluorinated Compounds | Non-Fluorinated Compounds |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Hydrophobicity | Increased | Decreased |

| Solubility in Organic Solvents | Enhanced | Limited |

Biochemical Research

This compound can be employed as a biochemical probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates while providing distinct differences due to the fluorine atom.

Case Study:

Research involving enzyme kinetics has shown that derivatives of this compound can act as reversible inhibitors, providing insights into the catalytic mechanisms of specific enzymes .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a naphthalen-2-yl group.

4-Fluoro-3-(naphthalen-2-yl)benzoic acid: Similar but with the fluorine atom at the 4-position.

Uniqueness

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthalen-2-yl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with a fluorine atom and a naphthalene moiety, which may influence its biological properties. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially affecting its interactions with biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various biological pathways, such as inflammation and microbial resistance. Its structural characteristics suggest potential interactions with enzymes and receptors that are critical in these processes.

Biological Activities

Research indicates several potential biological activities associated with this compound:

-

Anti-inflammatory Activity :

- The compound has been investigated for its anti-inflammatory properties, showing potential in inhibiting pathways related to inflammation.

- Studies have demonstrated that similar compounds exhibit significant inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory responses .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- The compound's structure allows for potential interactions with bacterial cell membranes or essential metabolic pathways, leading to inhibition of growth .

- Anticancer Potential :

Research Findings and Case Studies

Recent studies have highlighted the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.